molecular formula C10H19NO B14701365 N-(3-Ethylpentan-3-yl)prop-2-enamide CAS No. 22431-84-1

N-(3-Ethylpentan-3-yl)prop-2-enamide

Cat. No.: B14701365
CAS No.: 22431-84-1
M. Wt: 169.26 g/mol
InChI Key: MDBDSDXZHAEMPV-UHFFFAOYSA-N
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Description

N-(3-Ethylpentan-3-yl)prop-2-enamide is an organic compound with the molecular formula C11H21NO It is a derivative of prop-2-enamide, where the amide nitrogen is substituted with a 3-ethylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylpentan-3-yl)prop-2-enamide typically involves the reaction of 3-ethylpentan-3-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethylpentan-3-amine+acryloyl chlorideThis compound+HCl\text{3-ethylpentan-3-amine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethylpentan-3-amine+acryloyl chloride→this compound+HCl

The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor where the reaction takes place, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylpentan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally include substituted amides or other derivatives.

Scientific Research Applications

N-(3-Ethylpentan-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethylpentan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
  • N-(1,1-Dimethyl-3-oxobutyl)prop-2-enamide

Uniqueness

N-(3-Ethylpentan-3-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

22431-84-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-(3-ethylpentan-3-yl)prop-2-enamide

InChI

InChI=1S/C10H19NO/c1-5-9(12)11-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3,(H,11,12)

InChI Key

MDBDSDXZHAEMPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)NC(=O)C=C

Origin of Product

United States

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